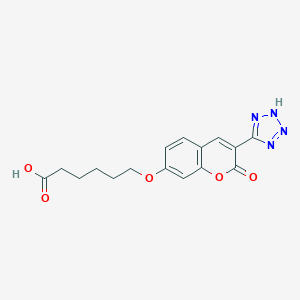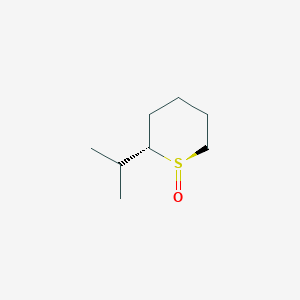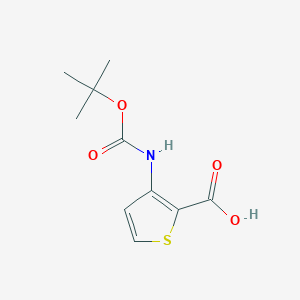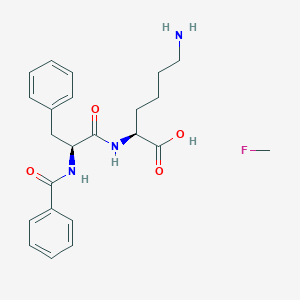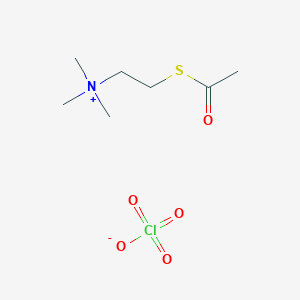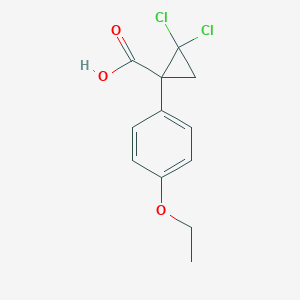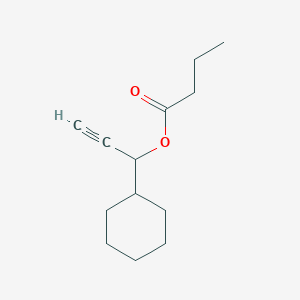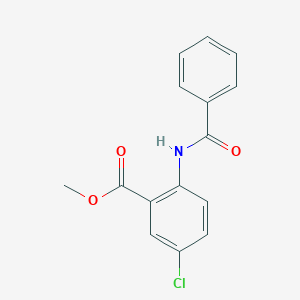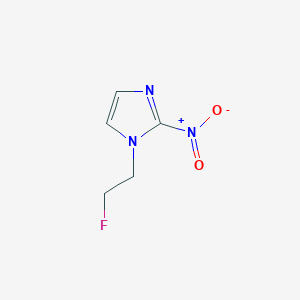
1-(2-Fluoroethyl)-2-nitroimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluoroethyl)-2-nitroimidazole, also known as FETNIM, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a member of the nitroimidazole family and has been extensively studied for its potential applications in cancer treatment, imaging, and radiotherapy. In We will also list future directions for further research on this compound.
Aplicaciones Científicas De Investigación
1-(2-Fluoroethyl)-2-nitroimidazole has been used extensively in scientific research for its unique properties. One of the most promising applications of 1-(2-Fluoroethyl)-2-nitroimidazole is in cancer treatment. 1-(2-Fluoroethyl)-2-nitroimidazole has been shown to selectively target hypoxic cancer cells, which are resistant to traditional chemotherapy and radiation therapy. This compound has been used in preclinical studies to enhance the efficacy of radiotherapy and chemotherapy by selectively targeting hypoxic tumor cells.
Another application of 1-(2-Fluoroethyl)-2-nitroimidazole is in imaging. 1-(2-Fluoroethyl)-2-nitroimidazole has been labeled with radioactive isotopes such as fluorine-18 to create a PET imaging agent. This imaging agent can be used to detect hypoxic regions in tumors, which can be used to guide treatment decisions.
Mecanismo De Acción
1-(2-Fluoroethyl)-2-nitroimidazole selectively targets hypoxic cells by undergoing a reduction reaction in the presence of low oxygen concentrations. This reduction reaction generates a highly reactive intermediate that can bind to cellular macromolecules, leading to DNA damage and cell death. The selectivity of 1-(2-Fluoroethyl)-2-nitroimidazole for hypoxic cells is due to the fact that these cells have a higher demand for energy and are more likely to be in a hypoxic state.
Efectos Bioquímicos Y Fisiológicos
1-(2-Fluoroethyl)-2-nitroimidazole has been shown to have a low toxicity profile in preclinical studies. This compound is rapidly metabolized and excreted from the body, reducing the risk of adverse effects. 1-(2-Fluoroethyl)-2-nitroimidazole has been shown to have a high affinity for hypoxic cells, leading to selective cytotoxicity. This compound has also been shown to enhance the efficacy of radiotherapy and chemotherapy in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(2-Fluoroethyl)-2-nitroimidazole is its selectivity for hypoxic cells. This property makes 1-(2-Fluoroethyl)-2-nitroimidazole an attractive candidate for cancer treatment and imaging. 1-(2-Fluoroethyl)-2-nitroimidazole is also relatively easy to synthesize and has a high yield. However, one limitation of 1-(2-Fluoroethyl)-2-nitroimidazole is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 1-(2-Fluoroethyl)-2-nitroimidazole. One area of interest is the development of 1-(2-Fluoroethyl)-2-nitroimidazole-based imaging agents for clinical use. These agents could be used to guide treatment decisions and monitor the response to therapy. Another area of interest is the development of 1-(2-Fluoroethyl)-2-nitroimidazole-based prodrugs that can be selectively activated in hypoxic cells. These prodrugs could be used to enhance the efficacy of chemotherapy and reduce the risk of adverse effects. Finally, further research is needed to understand the mechanism of action of 1-(2-Fluoroethyl)-2-nitroimidazole and its potential applications in other disease states.
Métodos De Síntesis
The synthesis of 1-(2-Fluoroethyl)-2-nitroimidazole involves the reaction of 2-nitroimidazole with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism to yield 1-(2-Fluoroethyl)-2-nitroimidazole as a yellow crystalline solid. The yield of this reaction is typically high, and the purity can be increased by recrystallization.
Propiedades
Número CAS |
104613-88-9 |
|---|---|
Nombre del producto |
1-(2-Fluoroethyl)-2-nitroimidazole |
Fórmula molecular |
C5H6FN3O2 |
Peso molecular |
159.12 g/mol |
Nombre IUPAC |
1-(2-fluoroethyl)-2-nitroimidazole |
InChI |
InChI=1S/C5H6FN3O2/c6-1-3-8-4-2-7-5(8)9(10)11/h2,4H,1,3H2 |
Clave InChI |
FFFKRGOPUSSLNU-UHFFFAOYSA-N |
SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CCF |
SMILES canónico |
C1=CN(C(=N1)[N+](=O)[O-])CCF |
Otros números CAS |
104613-88-9 |
Sinónimos |
1-(2-fluoroethyl)-2-nitroimidazole 1-FENIM |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



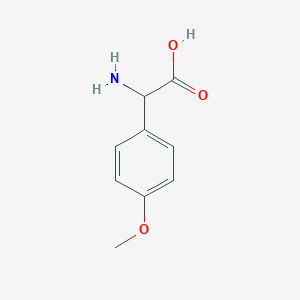
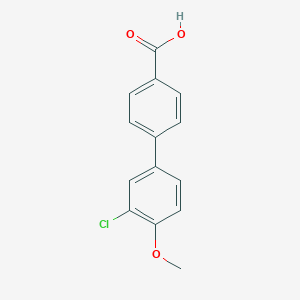
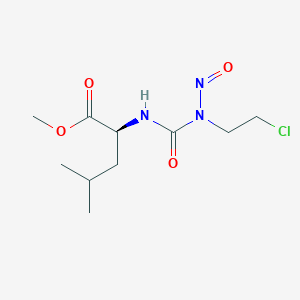
![N-[2-(7-Chloro-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl]-2-(2-ethoxyethoxy)-5-{[2-(octyloxy)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonyl]amino}benzene-1-sulfonamide](/img/structure/B10186.png)
![4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate](/img/structure/B10187.png)
